molecular formula C19H18ClNO3 B11138381 3-(2-chlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-(2-chlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11138381
M. Wt: 343.8 g/mol
InChI Key: GWAKTAYWUCUNNQ-UHFFFAOYSA-N
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Description

    3-(2-chlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: , belongs to the class of benzazepines.

  • Its chemical structure consists of a benzene ring fused with a seven-membered azepine ring.
  • The compound features a chlorobenzyl group at position 3, two methoxy groups at positions 7 and 8, and a ketone group at position 2.
  • It exhibits interesting pharmacological properties due to its unique structural features.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Medicine: Investigated for potential therapeutic effects due to its unique structure.

      Chemistry: Used as a model compound in synthetic studies.

      Biology: May interact with specific receptors or enzymes.

      Industry: Limited applications, but its reactivity makes it interesting for fine chemical synthesis.

  • Mechanism of Action

      Targets: The compound may interact with G protein-coupled receptors (GPCRs) or enzymes.

      Pathways: Further research is needed to elucidate the precise mechanisms.

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C19H18ClNO3

    Molecular Weight

    343.8 g/mol

    IUPAC Name

    3-[(2-chlorophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

    InChI

    InChI=1S/C19H18ClNO3/c1-23-17-9-13-7-8-21(12-14-5-3-4-6-16(14)20)19(22)11-15(13)10-18(17)24-2/h3-10H,11-12H2,1-2H3

    InChI Key

    GWAKTAYWUCUNNQ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC=CC=C3Cl)OC

    Origin of Product

    United States

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